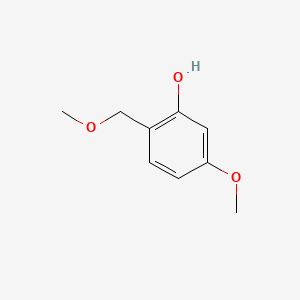
5-Methoxy-2-(methoxymethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(methoxymethyl)phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methoxymethyl)phenol typically involves the reaction of 2-methoxyphenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methoxymethyl intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and purity of the product .
化学反应分析
Types of Reactions
5-Methoxy-2-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
5-Methoxy-2-(methoxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 5-Methoxy-2-(methoxymethyl)phenol involves its interaction with various molecular targets and pathways. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates such as quinone methides. These intermediates can interact with cellular components, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Methoxyphenol: Lacks the methoxymethyl group and has only a methoxy group attached to the benzene ring.
Uniqueness
5-Methoxy-2-(methoxymethyl)phenol is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
生物活性
5-Methoxy-2-(methoxymethyl)phenol, also known by its CAS number 62849-09-6, is a phenolic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 62849-09-6 |
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's phenolic structure allows it to participate in redox reactions, acting as an antioxidant. This property is crucial for mitigating oxidative stress in biological systems.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of cancer and neurodegenerative diseases.
- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of pro-inflammatory mediators.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer (MCF-7) and colon cancer (Caco-2) cell lines, showcasing a dose-dependent response.
- A study highlighted that treatment with this compound at concentrations ranging from 50 to 200 μM resulted in significant cell death in MCF-7 cells, with IC50 values indicating potent cytotoxicity.
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 μg/mL, indicating effective inhibition of bacterial growth.
Case Studies
- Study on Antioxidant Effects : A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, supporting its potential as a natural antioxidant.
- Cancer Cell Line Study : In a controlled laboratory setting, the effects of varying concentrations of the compound on MCF-7 breast cancer cells were evaluated. The findings revealed that concentrations above 100 μM led to increased apoptosis markers such as caspase activation and PARP cleavage.
属性
CAS 编号 |
62849-09-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
5-methoxy-2-(methoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,10H,6H2,1-2H3 |
InChI 键 |
HNBVTSVBPNYGQN-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















